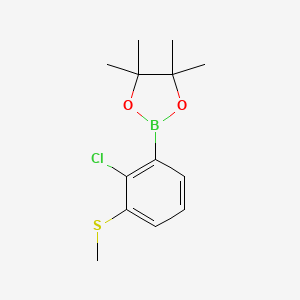

2-Chloro-3-(methylsulfanyl)phenylboronic acid pinacol ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-3-(methylsulfanyl)phenylboronic acid pinacol ester is an organoboron compound that features a boronic ester functional group. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(methylsulfanyl)phenylboronic acid pinacol ester typically involves the reaction of 2-Chloro-3-(methylsulfanyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

化学反応の分析

Types of Reactions

2-Chloro-3-(methylsulfanyl)phenylboronic acid pinacol ester undergoes several types of chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Protodeboronation: This reaction involves the removal of the boronic ester group, typically using a proton source under acidic conditions.

Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or DMF).

Protodeboronation: Acidic conditions (e.g., HCl or acetic acid).

Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).

Major Products Formed

Suzuki-Miyaura Cross-Coupling: Biaryl compounds.

Protodeboronation: The corresponding aryl compound without the boronic ester group.

Oxidation: Sulfoxides or sulfones.

科学的研究の応用

Organic Synthesis

Building Block for Complex Molecules

The compound serves as a versatile building block in organic synthesis, particularly in the Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds, which are crucial in constructing complex organic molecules.

Mechanism of Action

The mechanism involves the formation of a palladium-boron complex that undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to yield the desired product. The boronic ester group acts as a nucleophile, while the palladium catalyst enables the reaction to proceed efficiently .

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound plays a significant role in synthesizing pharmaceutical compounds. Its ability to form stable carbon-carbon bonds makes it valuable for developing drug candidates.

Case Study: Inhibitors of PD-L1/PD-1 Interaction

A notable application was reported in the development of terphenyl-based small-molecule inhibitors targeting the PD-L1/PD-1 pathway. The compound was utilized to synthesize phenylboronic acid pinacol esters, which were then coupled with other aromatic systems to create potent inhibitors for cancer therapy .

Material Science

Advanced Materials Fabrication

This boronic acid derivative is also employed in material science for preparing advanced materials, including polymers and electronic materials. Its unique chemical properties enable the creation of materials with specific functionalities.

Example: Conductive Polymers

Research has demonstrated that incorporating boronic esters like this compound into polymer matrices can enhance conductivity and improve mechanical properties, making them suitable for electronic applications .

Biological Research

Investigation of Biological Activities

The compound has been investigated for its potential biological activities and interactions with biomolecules. Its boron-containing structure allows it to interact with various biological systems, making it a candidate for further exploration in drug discovery.

Case Study: PET Imaging Probes

Recent studies have explored its use in synthesizing novel positron emission tomography (PET) imaging probes for GSK-3 imaging. The compound's reactivity facilitated the development of radiolabeled probes that can be utilized for non-invasive imaging techniques .

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Findings/Examples |

|---|---|---|

| Organic Synthesis | Building block for Suzuki-Miyaura reactions | Efficient carbon-carbon bond formation |

| Medicinal Chemistry | Drug development | Inhibitors of PD-L1/PD-1 interaction |

| Material Science | Fabrication of conductive polymers | Enhanced conductivity and mechanical properties |

| Biological Research | Development of PET imaging probes | Novel probes for GSK-3 imaging |

作用機序

The mechanism of action of 2-Chloro-3-(methylsulfanyl)phenylboronic acid pinacol ester in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the carbon-carbon bond. The boronic ester group acts as a nucleophile, while the palladium catalyst facilitates the reaction.

類似化合物との比較

Similar Compounds

Phenylboronic Acid Pinacol Ester: Lacks the chloro and methylsulfanyl substituents.

2-Chlorophenylboronic Acid Pinacol Ester: Lacks the methylsulfanyl group.

3-(Methylsulfanyl)phenylboronic Acid Pinacol Ester: Lacks the chloro substituent.

Uniqueness

2-Chloro-3-(methylsulfanyl)phenylboronic acid pinacol ester is unique due to the presence of both chloro and methylsulfanyl substituents, which can influence its reactivity and selectivity in chemical reactions. These substituents can also affect the compound’s physical properties, such as solubility and stability.

生物活性

2-Chloro-3-(methylsulfanyl)phenylboronic acid pinacol ester is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

The compound features a boronic acid moiety, which is known for its ability to interact with various biological targets. The structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C12H14BClO2S

- Molecular Weight : 258.66 g/mol

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Weight | 258.66 g/mol |

| Solubility | High in organic solvents |

| Stability | Moderate under physiological conditions |

The biological activity of this compound is primarily attributed to its ability to form reversible covalent bonds with nucleophilic sites on proteins, including enzymes and receptors. This interaction can modulate enzymatic activity and influence various signaling pathways.

Case Studies and Research Findings

- Inhibition of Enzymatic Activity :

- Antibacterial Activity :

- Cell Proliferation Studies :

Table 2: Summary of Biological Activities

Pharmacokinetic Profile

The pharmacokinetic properties of this compound suggest good absorption and distribution characteristics. Studies indicate moderate bioavailability, with a half-life suitable for therapeutic applications.

Toxicological Studies

Toxicity assessments reveal that the compound exhibits low cytotoxicity at therapeutic concentrations, making it a promising candidate for further development in drug formulations.

特性

IUPAC Name |

2-(2-chloro-3-methylsulfanylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18BClO2S/c1-12(2)13(3,4)17-14(16-12)9-7-6-8-10(18-5)11(9)15/h6-8H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZSMVHSXSPXOKS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC=C2)SC)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18BClO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。